Ethyl 2-chloro-6-nitroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-6-nitroquinoline-3-carboxylate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethyl nitroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents such as dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of ethyl 2-amino-6-nitroquinoline-3-carboxylate.
Oxidation: Formation of quinoline N-oxides
Scientific Research Applications
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-6-nitroquinoline-3-carboxylate
- 2-Oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 2-chloro-6-nitroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and nitro group on the quinoline ring makes it a versatile intermediate for further chemical modifications and enhances its potential as a pharmacologically active compound .
Properties
CAS No. |
91538-58-8 |
---|---|
Molecular Formula |
C12H9ClN2O4 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
ethyl 2-chloro-6-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7-5-8(15(17)18)3-4-10(7)14-11(9)13/h3-6H,2H2,1H3 |
InChI Key |
MKIBQVFEVREZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.